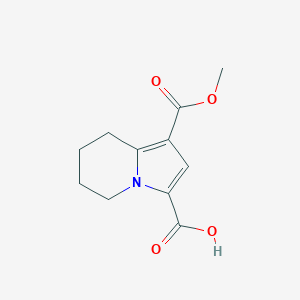

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid

Description

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated indolizine core. The molecule contains a methoxycarbonyl group at position 1 and a carboxylic acid moiety at position 2. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or enzyme-targeting agents.

Properties

IUPAC Name |

1-methoxycarbonyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)7-6-9(10(13)14)12-5-3-2-4-8(7)12/h6H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSVONQZPAFECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCN2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can be adapted for the synthesis of indolizine compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indolizine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid":

1. Core Structure and Derivatives

- Tetrahydroindolizine Several search results mention tetrahydroindolizine derivatives .

- Carboxylic Acid Derivative this compound is a carboxylic acid derivative of tetrahydroindolizine .

2. Related Compounds and Their Uses

- Camptothecin Derivatives Some tetrahydroindolizine derivatives are used in the preparation of Camptothecin derivatives, which have therapeutic applications as antitumor agents .

- Phosphotransferase Inhibitors Some compounds containing an indolizine core structure are phosphotransferase inhibitors .

- Pharmaceutical Excipients Indolizine compounds may be used as pharmaceutical excipients .

- Organic Buffer 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine can be used as a non-ionic organic buffering agent in cell cultures, effective in the pH range of 6-8.5 .

3. Chemical Reactions

- Oxidation 2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid can undergo oxidation.

- Synthesis It is used as an intermediate in organic synthesis .

- Activation Analysis It can be used in activation analysis for quality control, especially when high sensitivity is desired .

4. Specific Compounds

- Tangeretin Tangeretin, a compound with the molecular formula , also known as 5,6,7,8,4'-Pentamethoxyflavone, is related to benzopyranone .

5. General Applications of Radioactivity

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-({[(tert-Butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid

- Structure: Differs by the presence of a bulky tert-butoxycarbonyl (Boc)-protected amino group at position 1 instead of a methoxycarbonyl group.

- Impact : The Boc group enhances steric hindrance and stability under basic conditions, making this derivative more suitable for peptide coupling reactions. However, the increased hydrophobicity may reduce aqueous solubility compared to the methoxycarbonyl analog .

7-Methoxyindolizine-1-carboxylic acid

- Structure : Features a methoxy group at position 7 and a carboxylic acid at position 1 (reverse substitution pattern).

- This compound’s molecular weight (191.18 g/mol) is lower than the target compound due to the absence of a tetrahydro ring .

Methyl indolizine-7-carboxylate

- Structure : Contains a methyl ester at position 7 instead of a carboxylic acid.

- Impact : The ester group improves cell membrane permeability but requires hydrolysis for bioactivity. This derivative’s similarity score to the target compound is 0.82, indicating moderate structural overlap .

Core Saturation and Reactivity

5,6,7,8-Tetrahydroindolizine Derivatives

- Saturation : The partially saturated core in the target compound reduces aromaticity, enhancing flexibility for binding to enzyme pockets. This contrasts with fully aromatic analogs like 7-methoxyindolizine-1-carboxylic acid , which exhibit rigid planar structures .

- Synthetic Applications : Saturated cores are often synthesized via cyclization of pyrrolidine precursors, as seen in ’s indolizine-3-carboxamide derivatives .

Physicochemical Properties

*Theoretical molecular weight calculated based on formula C₁₁H₁₃NO₄. †Exact data for the target compound are unavailable in the evidence; values are estimated from analogs.

Biological Activity

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound belongs to the indolizine family, characterized by a fused bicyclic structure. Its molecular formula is C₁₁H₁₃N₁O₃, and it features a methoxycarbonyl group that enhances its solubility and reactivity. The structural representation is as follows:

Antimicrobial Properties

Research has shown that derivatives of tetrahydroindolizine compounds exhibit notable antimicrobial activity. For instance, studies indicate that this compound demonstrates inhibitory effects against various bacterial strains. A comparative study showed effective inhibition against:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These findings suggest potential applications in developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cell Line

In a controlled experiment:

- Concentration : 50 µM of the compound was administered.

- Observation Period : 24 hours.

- Results : A significant reduction in cell viability (approximately 70%) was observed compared to the control group.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It has been shown to reduce oxidative stress markers in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.

The neuroprotective activity is attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. This was demonstrated in an experimental model using SH-SY5Y neuronal cells exposed to oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid, and how can reaction parameters be optimized?

- Methodology : Palladium-catalyzed arylation and heteroatom insertion are effective for synthesizing structurally related tetrahydroindolizines. For example, 3-aryl-8-oxo derivatives are synthesized using Pd catalysis with yields up to 74% (e.g., compound 5t in ). Optimize reaction conditions by adjusting catalyst loading (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and reaction time. Use tert-butylamine-borane complexes for selective reductions (e.g., compound 10 in ). Monitor progress via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodology : Employ 1H/13C NMR to confirm substituent positions and ring saturation (e.g., compound 11 in ). Use HRMS to validate molecular weight (e.g., compound 5t in with HRMS error <1 ppm). Infrared (IR) spectroscopy helps identify functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹). For structural analogs, SMILES and InChIKey (e.g., ) aid in database comparisons. Always cross-reference with computational predictions (e.g., logP, polar surface area) for validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Despite limited direct toxicity data, assume hazards similar to structurally related compounds (). Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste. Store in sealed containers under dry, inert conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclic functionalization?

- Methodology : Apply density functional theory (DFT) to calculate electrophilic/nucleophilic sites. For example, the methoxycarbonyl group may activate the indolizine core for arylation (analogous to ). Molecular docking can assess interactions with biological targets. Use software like Gaussian or Schrödinger Suite to model transition states for Pd-catalyzed reactions .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Methodology : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, degassed solvents). Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with literature (e.g., compound 5a in ). If discrepancies persist, collaborate with analytical labs for advanced techniques like X-ray crystallography or LC-MS/MS .

Q. What strategies enhance functionalization of the indolizine core for targeted applications?

- Methodology : Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic aromatic substitution. For example, highlights oxidation/reduction pathways to modify nitro or amine groups. Protect the carboxylic acid moiety with methyl esters during reactions, then deprotect with LiOH .

Q. How can stability studies inform the storage and handling of this compound under varying conditions?

- Methodology : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Monitor decomposition via HPLC and identify byproducts using HRMS. For analogs like 6-hydroxy-tetramethylchromane ( ), photooxidation is a key degradation pathway. Store samples in amber vials at -20°C under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.